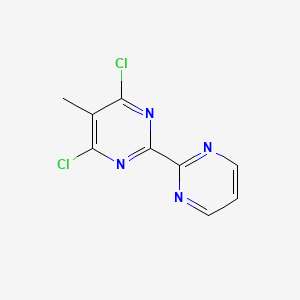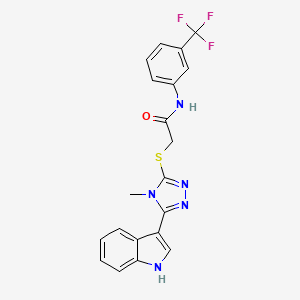
4,6-Dichlor-5-methyl-2-pyrimidin-2-ylpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine" is a pyrimidine derivative, which is a class of nitrogen-containing heterocycles. Pyrimidines are important in various biological processes and are key components in the structure of nucleic acids. They also serve as a core structure for many pharmaceuticals due to their ability to engage in hydrogen bonding and other interactions critical for biological activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the functionalization of dichloropyrimidine precursors. For instance, an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles starts from 2,4-dichloropyrimidine, which undergoes sequential functionalization including a Sonogashira coupling and nucleophilic substitution to yield pyrimidinylalkyne derivatives. These are then oxidized and undergo cyclocondensation to produce the desired imidazoles . Similarly, the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine involves cyclization reactions with amines and aldehydes . These methods demonstrate the versatility of dichloropyrimidine intermediates in synthesizing complex pyrimidine structures.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with chloro and methyl substitutions, has been studied using X-ray crystallography. These studies reveal that the molecules are based on planar six-membered rings with significant double-bond character in the ring bonds. The presence of substituents like chlorine and methyl groups can lead to variations in the molecular structure, such as random distribution throughout the crystal structure .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one has been explored to generate substituted or fused pyrimidine derivatives using different amine nucleophiles . The reactivity of oligonucleotides containing pyrimidine analogs like 5-methyl-2-pyrimidinone has also been studied, revealing insights into their chemical and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the melting temperatures, UV, fluorescence, and circular dichroism spectra of oligonucleotides containing pyrimidine bases have been determined . Additionally, the synthesis and characterization of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione provided insights into the relative stabilities of different isomers and their spectral properties .
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4,6-Dichlor-5-methyl-2-pyrimidin-2-ylpyrimidin, mit Fokus auf sechs einzigartige Anwendungen:
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie wird diese Verbindung zur Synthese von Herbiziden und Pestiziden eingesetzt. Die Pyrimidinringstruktur ist bekannt für ihre Fähigkeit, biologische Prozesse in Schädlingen und Unkräutern zu stören, was sie zu einer wirksamen Komponente in Pflanzenschutzmitteln macht. Ihre Derivate können bestimmte Enzyme hemmen oder die DNA-Synthese in Zielorganismen stören .
Materialwissenschaft
This compound wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt. Seine einzigartigen chemischen Eigenschaften ermöglichen seine Einarbeitung in Polymere und Harze, wodurch ihre thermische Stabilität und mechanische Festigkeit erhöht werden. Dies macht es nützlich bei der Herstellung von Hochleistungsbeschichtungen, Klebstoffen und Verbundwerkstoffen .
Wirkmechanismus
Pharmacokinetics
These properties are critical for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a pyrimidine derivative, it may potentially influence nucleic acid synthesis and other cellular functions . .
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, leading to alterations in DNA and RNA synthesis . Additionally, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine can bind to specific proteins, modulating their activity and impacting cellular signaling pathways .
Cellular Effects
The effects of 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Eigenschaften
IUPAC Name |
4,6-dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c1-5-6(10)14-9(15-7(5)11)8-12-3-2-4-13-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCLQXMHQXGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)
![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)
![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)






![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)